D5D-IN-326

Beschreibung

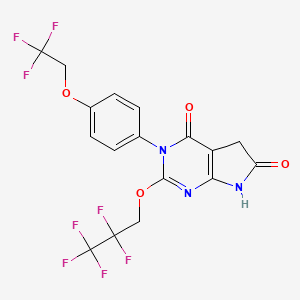

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,2,3,3,3-pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydropyrrolo[2,3-d]pyrimidine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F8N3O4/c18-15(19,17(23,24)25)6-32-14-27-12-10(5-11(29)26-12)13(30)28(14)8-1-3-9(4-2-8)31-7-16(20,21)22/h1-4H,5-7H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUQGJZXDBRNOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(NC1=O)N=C(N(C2=O)C3=CC=C(C=C3)OCC(F)(F)F)OCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F8N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348087 | |

| Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236767-85-3 | |

| Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of D5D-IN-326: A Selective Delta-5 Desaturase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

D5D-IN-326 is a potent and selective inhibitor of delta-5 desaturase (D5D), a critical enzyme in the biosynthetic pathway of long-chain polyunsaturated fatty acids (PUFAs). By specifically targeting D5D, this compound effectively modulates the balance of omega-6 fatty acids, leading to a reduction in pro-inflammatory eicosanoids and demonstrating therapeutic potential in metabolic disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on fatty acid metabolism, and presenting key in vitro and in vivo experimental data. The guide includes detailed experimental protocols and visual representations of the underlying biochemical pathways and experimental workflows to support further research and development.

Introduction

Delta-5 desaturase (D5D), encoded by the FADS1 gene, is a rate-limiting enzyme that catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 PUFA synthesis pathway.[1][2] Arachidonic acid is a precursor to a variety of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[3] In contrast, DGLA can be converted to anti-inflammatory eicosanoids.[3] Consequently, the inhibition of D5D presents an attractive therapeutic strategy for conditions characterized by chronic inflammation, such as metabolic syndrome, obesity, and atherosclerosis.[4]

This compound has emerged as a selective and orally active inhibitor of D5D.[5] This document elucidates the molecular mechanism of this compound, summarizes the quantitative data from key studies, provides detailed experimental methodologies, and visualizes the relevant biological pathways and experimental procedures.

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the delta-5 desaturase enzyme. This inhibition blocks the conversion of DGLA to AA in the omega-6 fatty acid pathway.[5] The consequences of this action are twofold:

-

Decrease in Arachidonic Acid (AA): By inhibiting D5D, this compound reduces the cellular pool of AA, thereby limiting the substrate available for the synthesis of pro-inflammatory eicosanoids such as prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).[5]

-

Increase in Dihomo-γ-linolenic Acid (DGLA): The blockage of the conversion of DGLA to AA leads to an accumulation of DGLA.[5] DGLA can be metabolized into anti-inflammatory eicosanoids, such as prostaglandin E1 (PGE1).[3]

This shift in the DGLA/AA ratio towards a less inflammatory profile is the cornerstone of the therapeutic effects of this compound.

Signaling Pathway

The following diagram illustrates the polyunsaturated fatty acid (PUFA) synthesis pathway and the point of intervention for this compound.

Caption: Polyunsaturated Fatty Acid (PUFA) Synthesis Pathway and this compound Inhibition.

Quantitative Data

The efficacy of this compound has been quantified in both in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 (nM) | Assay Type | Reference |

| Delta-5 Desaturase (D5D) | Rat | 72 | Enzymatic | [5] |

| Delta-5 Desaturase (D5D) | Human | 22 | Cell-based | [5] |

| Delta-6 Desaturase (D6D) | Rat | >10,000 | Enzymatic | [5] |

| Delta-6 Desaturase (D6D) | Human | >10,000 | Cell-based | [5] |

| Delta-9 Desaturase (D9D) | Rat | >10,000 | Enzymatic | [5] |

| Delta-9 Desaturase (D9D) | Human | >10,000 | Cell-based | [5] |

Table 2: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment Group (10 mg/kg) | Vehicle Control | % Change | p-value | Reference |

| Body Weight (g) | 45.2 ± 1.5 | 50.4 ± 1.2 | -10.3% | <0.01 | [5] |

| Blood Arachidonic Acid (AA) (µg/mL) | 125.6 ± 8.2 | 185.3 ± 10.1 | -32.2% | <0.001 | [5] |

| Blood Dihomo-γ-linolenic Acid (DGLA) (µg/mL) | 45.8 ± 3.1 | 20.1 ± 1.5 | +127.9% | <0.001 | [5] |

| Blood AA/DGLA Ratio | 2.8 ± 0.2 | 9.3 ± 0.6 | -69.9% | <0.001 | [5] |

| Fasting Blood Glucose (mg/dL) | 135 ± 10 | 178 ± 12 | -24.2% | <0.05 | [5] |

| Plasma Insulin (ng/mL) | 1.8 ± 0.3 | 3.5 ± 0.5 | -48.6% | <0.01 | [5] |

| Energy Expenditure (kcal/day/kg^0.75) | 215 ± 8 | 195 ± 7 | +10.3% | <0.05 | [5] |

Experimental Protocols

In Vitro Desaturase Activity Assay

Objective: To determine the inhibitory activity (IC50) of this compound on delta-5, delta-6, and delta-9 desaturases.

Methodology:

-

Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Treatment: Cells are seeded in 24-well plates. After 24 hours, the medium is replaced with serum-free DMEM containing various concentrations of this compound or vehicle (DMSO).

-

Substrate Addition: After a 1-hour pre-incubation with the compound, [1-¹⁴C]-labeled dihomo-γ-linolenic acid (for D5D assay), [1-¹⁴C]-linoleic acid (for D6D assay), or [1-¹⁴C]-stearic acid (for D9D assay) is added to each well to a final concentration of 10 µM.

-

Incubation: The cells are incubated for 4 hours at 37°C.

-

Lipid Extraction: The reaction is stopped by the addition of 1 M HCl. The lipids are extracted with a mixture of chloroform and methanol (2:1, v/v).

-

Analysis: The extracted fatty acid methyl esters are separated by thin-layer chromatography (TLC). The radioactive spots corresponding to the substrate and the desaturated product are quantified using a bio-imaging analyzer.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.

Caption: Workflow for the In Vitro Desaturase Activity Assay.

In Vivo Diet-Induced Obese (DIO) Mouse Study

Objective: To evaluate the in vivo efficacy of this compound on body weight, fatty acid profiles, and metabolic parameters in a diet-induced obesity mouse model.

Methodology:

-

Animal Model: Male C57BL/6J mice (8 weeks old) are fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity.

-

Compound Administration: The DIO mice are randomly assigned to two groups: a vehicle control group and a this compound treatment group (10 mg/kg/day). The compound is administered orally via gavage once daily for 6 weeks.

-

Body Weight and Food Intake: Body weight and food intake are measured daily throughout the treatment period.

-

Blood Collection and Analysis: At the end of the treatment period, blood samples are collected via cardiac puncture. Plasma is separated for the analysis of glucose, insulin, and fatty acid composition. Fatty acid profiles are determined by gas chromatography-mass spectrometry (GC-MS) after lipid extraction and methylation.

-

Energy Expenditure: Energy expenditure is measured using an indirect calorimetry system. Mice are individually housed in metabolic cages for 24 hours to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂).

-

Statistical Analysis: Data are presented as mean ± SEM. Statistical significance between the groups is determined using a Student's t-test.

Caption: Workflow for the In Vivo Diet-Induced Obese Mouse Study.

Conclusion

This compound is a selective inhibitor of delta-5 desaturase that effectively modulates the omega-6 polyunsaturated fatty acid pathway. By decreasing the production of the pro-inflammatory precursor arachidonic acid and increasing the levels of the anti-inflammatory precursor dihomo-γ-linolenic acid, this compound demonstrates significant therapeutic potential. In vivo studies in diet-induced obese mice have shown that this compound can reduce body weight, improve insulin sensitivity, and increase energy expenditure. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound in metabolic and inflammatory diseases.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 5. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | PLOS One [journals.plos.org]

D5D-IN-326: A Selective Delta-5 Desaturase Inhibitor for Metabolic and Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D5D-IN-326 is a potent and selective inhibitor of delta-5 desaturase (D5D), a critical enzyme in the biosynthetic pathway of polyunsaturated fatty acids. By blocking the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA), this compound modulates the balance of pro-inflammatory and anti-inflammatory eicosanoids. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in the fields of metabolic diseases, inflammation, and drug discovery.

Introduction

Delta-5 desaturase (D5D), encoded by the FADS1 gene, is a rate-limiting enzyme in the omega-6 and omega-3 polyunsaturated fatty acid (PUFA) metabolic pathways. In the omega-6 pathway, D5D catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA). AA is a precursor to a variety of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. Conversely, DGLA can be converted to anti-inflammatory eicosanoids. The inhibition of D5D presents a promising therapeutic strategy for a range of metabolic and inflammatory conditions by shifting the balance from a pro-inflammatory to a less inflammatory or anti-inflammatory state.

This compound has emerged as a selective and orally active inhibitor of D5D. It has demonstrated efficacy in preclinical models of obesity, insulin resistance, and atherosclerosis, highlighting its therapeutic potential. This document provides a detailed guide to the properties and experimental evaluation of this compound.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the D5D enzyme, leading to an accumulation of the substrate DGLA and a reduction in the product AA. This alteration in the DGLA/AA ratio is central to its mechanism of action. The subsequent shift in the profile of downstream lipid mediators results in a decrease in pro-inflammatory signaling and a potential increase in anti-inflammatory pathways.

Data Presentation

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | Assay Type | IC50 (nM) | Selectivity | Reference |

| Delta-5 Desaturase (D5D) | Rat | Enzymatic | 72 | Selective vs. D6D & D9D | [1][2] |

| Delta-5 Desaturase (D5D) | Human | Cell-based | 22 | Selective vs. D6D & D9D | [1][2] |

| Delta-6 Desaturase (D6D) | Rat | Not specified | No effect | - | [1] |

| Delta-6 Desaturase (D6D) | Human | Not specified | No effect | - | [1] |

| Delta-9 Desaturase (D9D) | Not specified | Not specified | No effect | - | [1] |

Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Result | Reference |

| Body Weight | Vehicle | - | 6 weeks | Increase | [1] |

| This compound | 10 | 6 weeks | Significant decrease | [1] | |

| Insulin Resistance | Vehicle | - | 6 weeks | High | [1] |

| This compound | 10 | 6 weeks | Significantly reduced | [1] | |

| Blood AA/DGLA ratio | Vehicle | - | 6 weeks | High | [1] |

| This compound | 10 | 6 weeks | Significantly decreased | [1] |

Table 3: In Vivo Efficacy of this compound in ApoE Knockout Mice (Atherosclerosis Model)

| Parameter | Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Result | Reference |

| Atherosclerotic Lesion Area | Vehicle | - | 15 weeks | High | |

| This compound | 3-10 | 15 weeks | Significantly inhibited | ||

| Liver Arachidonic Acid Levels | Vehicle | - | 15 weeks | High | |

| This compound | 3-10 | 15 weeks | Significantly decreased | ||

| Liver DGLA Levels | Vehicle | - | 15 weeks | Low | |

| This compound | 3-10 | 15 weeks | Significantly increased |

Experimental Protocols

In Vitro Enzymatic Assay for D5D Inhibition

This protocol describes a representative method for determining the in vitro inhibitory activity of this compound using rat liver microsomes.

Materials:

-

Rat liver microsomes

-

Dihomo-γ-linolenic acid (DGLA)

-

This compound

-

NADH

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Stop solution (e.g., 1 M KOH)

-

Internal standard (e.g., deuterated arachidonic acid)

-

Organic solvents for extraction (e.g., hexane, ethyl acetate)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents: Prepare stock solutions of DGLA and this compound in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in the assay buffer.

-

Incubation: In a microcentrifuge tube, combine the rat liver microsomes, assay buffer, and varying concentrations of this compound. Pre-incubate for a short period at 37°C.

-

Initiate Reaction: Add DGLA and NADH to initiate the desaturation reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Extraction: Add the internal standard and extract the fatty acids using organic solvents.

-

Analysis: Evaporate the organic solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis to quantify the levels of DGLA and arachidonic acid.

-

Data Analysis: Calculate the percentage of D5D inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for D5D Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of this compound in a cellular context, typically using a human liver cell line like HepG2.

Materials:

-

HepG2 cells

-

Cell culture medium and supplements

-

This compound

-

Radiolabeled DGLA (e.g., [1-14C]DGLA)

-

Cell lysis buffer

-

Solvents for lipid extraction and separation

-

Scintillation counter or other appropriate radioactivity detector

Procedure:

-

Cell Culture: Plate HepG2 cells in a multi-well plate and culture until they reach the desired confluency.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound for a predetermined time.

-

Substrate Addition: Add radiolabeled DGLA to the cell culture medium and incubate for a specific period to allow for cellular uptake and metabolism.

-

Cell Lysis and Lipid Extraction: Wash the cells to remove excess substrate, then lyse the cells and extract the total lipids.

-

Lipid Separation: Separate the different fatty acid species using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radioactivity in the bands corresponding to DGLA and arachidonic acid.

-

Data Analysis: Calculate the percentage of D5D inhibition at each inhibitor concentration and determine the IC50 value.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol details a typical study to evaluate the effect of this compound on body weight and insulin resistance in a mouse model of diet-induced obesity.

Animals:

-

Male C57BL/6J mice

Procedure:

-

Induction of Obesity: Feed mice a high-fat diet (HFD) for several weeks to induce obesity and insulin resistance.

-

Group Allocation: Randomly assign the DIO mice to treatment groups (e.g., vehicle control, this compound at various doses).

-

Treatment: Administer this compound or vehicle orally once daily for the duration of the study (e.g., 6 weeks).

-

Monitoring: Monitor body weight and food intake regularly.

-

Metabolic Assessments: At the end of the treatment period, perform metabolic tests such as an oral glucose tolerance test (OGTT) to assess insulin sensitivity.

-

Sample Collection: Collect blood and tissues for analysis of fatty acid profiles (DGLA and AA) and other relevant biomarkers.

-

Data Analysis: Analyze the data to determine the effect of this compound on body weight, glucose tolerance, and the AA/DGLA ratio.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate for metabolic and inflammatory diseases. Its selective inhibition of delta-5 desaturase offers a targeted approach to modulate the eicosanoid balance, leading to beneficial effects on insulin resistance, body weight, and atherosclerosis in preclinical models. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of D5D inhibitors as a novel class of therapeutics.

References

- 1. A multiplexed cell assay in HepG2 cells for the identification of delta-5, delta-6, and delta-9 desaturase and elongase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Multiplexed Cell Assay in HepG2 Cells for the Identification of Delta-5, Delta-6, and Delta-9 Desaturase and Elongase Inhibitors | Semantic Scholar [semanticscholar.org]

A Technical Guide to Delta-5 Desaturase: Biological Functions and Inhibition by D5D-IN-326

Authored by: Gemini

Abstract

Delta-5 desaturase (D5D), encoded by the FADS1 gene, is a pivotal enzyme in the metabolism of polyunsaturated fatty acids (PUFAs). It catalyzes the rate-limiting step in the synthesis of key bioactive lipids, including arachidonic acid (AA) and eicosapentaenoic acid (EPA). Given its role in producing precursors for both pro-inflammatory and pro-resolving signaling molecules, D5D has emerged as a significant therapeutic target for a range of metabolic and inflammatory diseases. This document provides a comprehensive overview of the biological functions of D5D, its role in disease, and the characteristics of D5D-IN-326, a selective inhibitor. It includes a summary of key quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction to Delta-5 Desaturase (D5D)

Delta-5 desaturase is a membrane-bound enzyme located in the endoplasmic reticulum that introduces a double bond at the delta-5 position of fatty acyl-CoA precursors.[1] This enzymatic reaction is a critical, rate-limiting step in the endogenous synthesis of long-chain polyunsaturated fatty acids (LC-PUFAs).[1][2][3] The gene encoding D5D, Fatty Acid Desaturase 1 (FADS1), is part of a gene cluster on chromosome 11, alongside FADS2 (encoding delta-6 desaturase) and FADS3.[1][2][4][5] D5D is highly expressed in the liver, brain, lung, and pancreas.[1] Its activity is crucial for maintaining the balance of omega-3 and omega-6 fatty acids, which are vital for numerous physiological processes.

Core Biological Functions of Delta-5 Desaturase

D5D's primary function is to catalyze the final desaturation step in the formation of arachidonic acid (AA) from dihomo-γ-linolenic acid (DGLA) in the omega-6 pathway, and eicosapentaenoic acid (EPA) from eicosatetraenoic acid (ETA) in the omega-3 pathway.[1][2][4][6]

-

Omega-6 Pathway: D5D converts DGLA (20:3n-6) to Arachidonic Acid (AA; 20:4n-6).[1][2] AA is a precursor to a wide range of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, which are key mediators of inflammation.[1][6]

-

Omega-3 Pathway: D5D converts Eicosatetraenoic Acid (ETA; 20:4n-3) to Eicosapentaenoic Acid (EPA; 20:5n-3).[1][2] EPA serves as a precursor for pro-resolving lipid mediators, which help to resolve inflammation.[2][6]

The balance between the products of these two pathways is critical for regulating inflammation, immune function, cardiovascular health, and neural development.[2] Altered D5D activity has been linked to various pathological conditions, including metabolic syndrome, type 2 diabetes, cardiovascular disease, and certain cancers.[1][3][7]

Caption: PUFA Synthesis Pathways involving Delta-5 Desaturase.

This compound: A Selective Delta-5 Desaturase Inhibitor

This compound (also referred to as Compound-326) is a potent, selective, and orally active small-molecule inhibitor of delta-5 desaturase.[8][9][10] Its development was motivated by the therapeutic potential of modulating the DGLA/AA ratio to favor anti-inflammatory over pro-inflammatory pathways.

Inhibitory Activity and Selectivity

This compound demonstrates high potency against both rat and human D5D. Critically, it shows no significant inhibitory effect on the related delta-6 desaturase (D6D) or delta-9 desaturase (D9D), highlighting its selectivity.[8][9][10]

| Parameter | Rat | Human | Reference |

| D5D IC₅₀ (Enzymatic Assay) | 72 nM | - | [10] |

| D5D IC₅₀ (Cell-based Assay) | - | 22 nM | [8][9][10] |

| D6D Inhibition | No effect | No effect | [8][10] |

| D9D Inhibition | No effect | No effect | [8][10] |

| Table 1: In Vitro Inhibitory Potency and Selectivity of this compound. |

Mechanism of Action

By selectively inhibiting D5D, this compound blocks the conversion of DGLA to AA and ETA to EPA.[10] This leads to an accumulation of the precursor fatty acids (DGLA) and a reduction in the product fatty acids (AA).[10] The resulting shift in the AA/DGLA ratio is a key pharmacodynamic marker of D5D inhibition and is believed to be the primary driver of the compound's therapeutic effects, leading to a reduction in pro-inflammatory eicosanoid production.[10][11]

Caption: Mechanism of Action of this compound.

Preclinical Efficacy of this compound

In vivo studies using mouse models have demonstrated the therapeutic potential of this compound in metabolic and cardiovascular diseases.

Effects in Diet-Induced Obese (DIO) Mice

Oral administration of this compound to high-fat diet-induced obese C57BL/6J mice resulted in significant improvements in metabolic parameters. The treatment reduced insulin resistance and dose-dependently decreased body weight without significantly altering calorie intake.[8][10]

| Parameter | Vehicle Control | This compound (10 mg/kg) | % Change | Reference |

| Body Weight | Increase | Gradual Decrease | - | [8] |

| Blood AA/DGLA Ratio | Baseline | Significantly Decreased | ↓ | [10] |

| Inflammatory Gene Expression (Ccl2, Cd68, etc.) | Elevated | Significantly Decreased | ↓ | [8] |

| Table 2: Effects of this compound in Diet-Induced Obese Mice after 6 weeks of treatment. |

Effects in a Mouse Model of Atherosclerosis

In ApoE knockout mice fed a Western diet, a model for atherosclerosis, this compound demonstrated significant anti-atherosclerotic effects. Treatment with the inhibitor reduced the atherosclerotic lesion area in the aorta.[11] This was accompanied by a reduction in the hepatic AA/DGLA ratio and decreased levels of blood inflammatory eicosanoids.[11]

| Treatment Protocol | Dose | Reduction in Aortic Lesion Area | Reference |

| Post-treatment (12 weeks) | 3 mg/kg/day | 24% | [11] |

| Pre- and Co-treatment (15 weeks) | 1-3 mg/kg/day | Significant Reduction | [11] |

| Table 3: Anti-Atherosclerotic Effects of this compound in ApoE Knockout Mice. |

Experimental Protocols

In Vitro Delta-5 Desaturase Activity Assay

This protocol describes a general method for determining D5D enzyme activity using liver microsomes and a radiolabeled substrate.

-

Preparation of Microsomes:

-

Homogenize fresh liver tissue in a buffered solution (e.g., potassium phosphate buffer with sucrose).

-

Perform differential centrifugation to isolate the microsomal fraction, which contains the endoplasmic reticulum where D5D is located.

-

Resuspend the microsomal pellet in buffer and determine the protein concentration (e.g., via Bradford or BCA assay).

-

-

Desaturase Reaction:

-

Prepare a reaction mixture containing: microsomal protein, a reaction buffer (e.g., phosphate buffer, pH 7.4), cofactors (NADH, ATP, Coenzyme A), and the test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding a radiolabeled substrate, such as [¹⁴C]-DGLA.

-

-

Reaction Termination and Lipid Extraction:

-

After a defined incubation period (e.g., 20-30 minutes), stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.

-

Acidify the mixture (e.g., with HCl) and extract the total fatty acids using an organic solvent (e.g., hexane).

-

-

Analysis:

-

Separate the substrate ([¹⁴C]-DGLA) from the product ([¹⁴C]-AA) using reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

-

Calculate D5D activity based on the conversion of substrate to product.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against a range of inhibitor concentrations.

-

Caption: Experimental Workflow for D5D Activity Assay.

Fatty Acid Profiling in Biological Samples

This protocol outlines a standard workflow for the quantitative analysis of fatty acid composition in samples like plasma or tissue using Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]

-

Lipid Extraction:

-

Homogenize the biological sample (e.g., tissue, plasma).

-

Perform a total lipid extraction using a solvent mixture, typically chloroform:methanol (2:1, v/v), following methods like Folch or Bligh & Dyer.[13]

-

Add an internal standard (a fatty acid not naturally present in the sample, e.g., C17:0) for accurate quantification.

-

-

Derivatization (Transesterification):

-

Evaporate the solvent from the extracted lipids under nitrogen.

-

Convert the fatty acids in the lipid extract to their volatile fatty acid methyl esters (FAMEs) by heating with a reagent like boron trifluoride in methanol or methanolic HCl.[14] This step is crucial for GC analysis.

-

-

FAMEs Extraction and Preparation:

-

Extract the FAMEs from the reaction mixture using an organic solvent like hexane.

-

Wash the organic phase with water or a salt solution to remove impurities.

-

Dry the final extract and reconstitute it in a suitable solvent for injection into the GC-MS.

-

-

GC-MS Analysis:

-

Inject the prepared FAMEs sample into the GC-MS system.

-

The FAMEs are separated on a capillary column based on their chain length, degree of unsaturation, and boiling points.

-

The separated FAMEs are then ionized and detected by the mass spectrometer, which provides both identification (based on mass spectrum) and quantification (based on peak area relative to the internal standard).[12]

-

Caption: General Workflow for Fatty Acid Profiling by GC-MS.

Conclusion

Delta-5 desaturase is a central regulator of PUFA metabolism, controlling the balance between omega-6 and omega-3 fatty acid-derived signaling molecules. Its role in producing pro-inflammatory precursors makes it a compelling target for intervention in chronic inflammatory and metabolic diseases. The selective inhibitor this compound has demonstrated significant preclinical efficacy in reducing insulin resistance, body weight, and atherosclerosis in relevant animal models. The experimental protocols detailed herein provide a foundation for further research into D5D enzymology and the evaluation of novel inhibitors. Continued investigation into D5D and its modulators holds promise for the development of new therapeutic strategies for a variety of human diseases.

References

- 1. Delta-5-desaturase: A novel therapeutic target for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FADS1 | Rupa Health [rupahealth.com]

- 3. Delta-5 and delta-6 desaturases: crucial enzymes in polyunsaturated fatty acid-related pathways with pleiotropic influences in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FADS1 - Wikipedia [en.wikipedia.org]

- 5. Fatty Acid Desaturase 1 (FADS1) Gene Polymorphisms Control Human Hepatic Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Δ-5 Fatty Acid Desaturase FADS1 Impacts Metabolic Disease by Balancing Pro-Inflammatory and Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound |CAS:1236767-85-3 Probechem Biochemicals [probechem.com]

- 10. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | PLOS One [journals.plos.org]

- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 12. alliedacademies.org [alliedacademies.org]

- 13. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ANALYSIS OF LIPIDS [people.umass.edu]

D5D-IN-326 (Compound-326): A Technical Whitepaper on its Discovery and Preclinical Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D5D-IN-326, also known as Compound-326, is a potent and selective small-molecule inhibitor of delta-5 desaturase (D5D), an enzyme that plays a crucial role in the biosynthesis of arachidonic acid. Developed by Takeda Pharmaceutical Company Limited, this compound has demonstrated significant therapeutic potential in preclinical models of metabolic and cardiovascular diseases. By selectively blocking D5D, Compound-326 effectively modulates the balance of pro-inflammatory and anti-inflammatory eicosanoids, leading to improvements in insulin resistance, reduction in body weight, and attenuation of atherosclerosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key quantitative data.

Introduction

Delta-5 desaturase (D5D), encoded by the FADS1 gene, is a key rate-limiting enzyme in the omega-6 polyunsaturated fatty acid (PUFA) metabolic pathway. It catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA), a precursor for a variety of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1] In contrast, DGLA can be converted to anti-inflammatory eicosanoids. An imbalance in the ratio of AA to DGLA is implicated in the pathophysiology of several chronic inflammatory and metabolic diseases.

This compound was identified as a selective inhibitor of D5D, with the therapeutic rationale of reducing the production of pro-inflammatory AA-derived mediators while increasing the levels of anti-inflammatory DGLA-derived mediators. This whitepaper details the discovery and extensive preclinical evaluation of this compound.

Discovery and Chemical Properties

This compound was synthesized and characterized by Takeda Pharmaceutical Company Limited.[1]

Chemical Name: 2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1236767-85-3 |

| Molecular Formula | C₁₇H₁₁F₈N₃O₄ |

| Molecular Weight | 473.27 g/mol |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound is a highly selective inhibitor of delta-5 desaturase. Its mechanism of action involves the direct inhibition of the enzymatic activity of D5D, thereby blocking the conversion of DGLA to AA. This selectivity is crucial as it avoids the inhibition of other key desaturases like delta-6 desaturase (D6D) and delta-9 desaturase (D9D), which could lead to undesirable off-target effects.[1]

In Vitro Potency and Selectivity

The inhibitory activity of this compound was evaluated in both enzymatic and cell-based assays. The compound demonstrated potent and selective inhibition of both rat and human D5D.

Table 2: In Vitro Inhibitory Activity of this compound

| Assay Type | Species | D5D IC₅₀ (nM) | D6D IC₅₀ (nM) | D9D IC₅₀ (nM) | Reference |

| Enzymatic | Rat | 72 | >10,000 | >10,000 | [1] |

| Cell-based | Human | 22 | >10,000 | >10,000 | [1] |

Preclinical Efficacy

The therapeutic potential of this compound has been investigated in several preclinical models of metabolic and cardiovascular diseases.

Metabolic Effects in Diet-Induced Obese (DIO) Mice

In a diet-induced obesity model using C57BL/6J mice, chronic oral administration of this compound demonstrated significant anti-obesity and insulin-sensitizing effects.[1]

Table 3: Effects of this compound in Diet-Induced Obese C57BL/6J Mice (6-week treatment)

| Treatment Group (mg/kg, p.o.) | Change in Body Weight (%) | HOMA-IR | Blood AA/DGLA Ratio | Reference |

| Vehicle | +10.2 ± 1.5 | 10.3 ± 1.8 | 15.2 ± 1.1 | [1] |

| This compound (0.1) | +8.9 ± 1.1 | 7.5 ± 1.2 | 10.1 ± 0.9 | [1] |

| This compound (1) | +4.5 ± 1.4 | 5.1 ± 0.8 | 4.2 ± 0.3 | [1] |

| This compound (10) | -2.1 ± 1.8 | 3.8 ± 0.6 | 1.5 ± 0.1 | [1] |

| p < 0.05 vs. Vehicle. Data are presented as mean ± SEM. |

Anti-Atherosclerotic Effects in ApoE Knockout Mice

The efficacy of this compound in preventing the progression of atherosclerosis was evaluated in Apolipoprotein E (ApoE) knockout mice fed a Western diet.[3]

Table 4: Effects of this compound on Atherosclerosis in ApoE Knockout Mice (15-week treatment)

| Treatment Group (mg/kg/day, p.o.) | Atherosclerotic Lesion Area (% of aorta) | Hepatic AA/DGLA Ratio | Plasma Total Cholesterol (mg/dL) | Reference |

| Vehicle | 15.8 ± 1.2 | 12.5 ± 1.0 | 1850 ± 150 | [3] |

| This compound (3) | 10.1 ± 0.9 | 3.5 ± 0.4 | 1780 ± 120 | [3] |

| This compound (10) | 8.7 ± 0.8 | 1.8 ± 0.2 | 1810 ± 140 | [3] |

| *p < 0.05 vs. Vehicle. Data are presented as mean ± SEM. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is described in patent WO2010087467A1. A generalized synthetic workflow is depicted below. For a detailed, step-by-step protocol, please refer to the aforementioned patent.

In Vitro Delta-5 Desaturase Inhibition Assay

Enzymatic Assay:

-

Rat liver microsomes were used as the source of D5D enzyme.

-

Microsomes were incubated with varying concentrations of this compound.

-

The reaction was initiated by the addition of [1-¹⁴C]-dihomo-γ-linolenoyl-CoA.

-

Following incubation, fatty acid methyl esters were extracted and separated by HPLC.

-

The radioactivity of the substrate and product peaks was measured to determine the percent inhibition and calculate the IC₅₀ value.

Cell-based Assay:

-

Human hepatoma cells (HepG2) were cultured in a suitable medium.

-

Cells were pre-incubated with different concentrations of this compound.

-

[1-¹⁴C]-dihomo-γ-linolenic acid was added to the medium.

-

After incubation, cellular lipids were extracted and saponified.

-

Fatty acids were methylated and analyzed by HPLC with a radioactivity detector to determine the conversion of DGLA to AA and calculate the IC₅₀.

In Vivo Animal Studies

Diet-Induced Obese (DIO) Mouse Model:

-

Male C57BL/6J mice were fed a high-fat diet (60% kcal from fat) for 8-10 weeks to induce obesity and insulin resistance.[1]

-

Mice were then randomized into treatment groups and orally administered with vehicle or this compound daily for 6 weeks.[1]

-

Body weight and food intake were monitored regularly.

-

At the end of the study, oral glucose tolerance tests (OGTT) were performed, and blood samples were collected for analysis of glucose, insulin, and fatty acid profiles. HOMA-IR was calculated as a measure of insulin resistance.[1]

ApoE Knockout Mouse Atherosclerosis Model:

-

Male ApoE knockout mice were fed a Western-type diet (21% fat, 0.15% cholesterol) for 15 weeks to induce atherosclerosis.[3]

-

During this period, mice were orally administered with vehicle or this compound daily.[3]

-

At the end of the treatment period, mice were euthanized, and the aortas were excised.

-

The extent of atherosclerotic lesions was quantified by en face analysis after Oil Red O staining.[3]

-

Blood and liver samples were collected for lipid and fatty acid analysis.

Conclusion

This compound (Compound-326) is a potent, selective, and orally bioavailable inhibitor of delta-5 desaturase. Preclinical studies have demonstrated its efficacy in ameliorating key features of metabolic syndrome and atherosclerosis. By modulating the balance of pro- and anti-inflammatory eicosanoids, this compound represents a promising therapeutic agent for the treatment of chronic inflammatory and metabolic diseases. Further clinical development is warranted to establish its safety and efficacy in human populations.

References

- 1. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | PLOS One [journals.plos.org]

- 2. WO2010087467A1 - Delta-5-desaturase inhibitors - Google Patents [patents.google.com]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

The Role of D5D-IN-326 in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D5D-IN-326 is a potent, selective, and orally active inhibitor of Delta-5-Desaturase (D5D), a critical enzyme in the polyunsaturated fatty acid (PUFA) metabolic pathway. By blocking the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA), this compound modulates the balance of pro-inflammatory and anti-inflammatory eicosanoids. This targeted inhibition has demonstrated significant therapeutic potential in preclinical models of metabolic disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on fatty acid metabolism, and detailed protocols from key preclinical studies. The quantitative data from these studies are summarized for clarity, and key pathways and experimental workflows are visualized to facilitate understanding.

Introduction: The Role of Delta-5-Desaturase in Fatty Acid Metabolism

Polyunsaturated fatty acids are essential components of cell membranes and serve as precursors for a wide array of signaling molecules known as eicosanoids, which are involved in inflammation and other cellular processes.[1] The metabolism of omega-6 PUFAs, such as linoleic acid, involves a series of desaturation and elongation steps. A key rate-limiting enzyme in this pathway is Delta-5-Desaturase (D5D), encoded by the FADS1 gene.[2][3] D5D catalyzes the conversion of dihomo-γ-linolenic acid (DGLA; 20:3n-6) to arachidonic acid (AA; 20:4n-6).[4]

Arachidonic acid is the primary precursor for the synthesis of pro-inflammatory eicosanoids, including 2-series prostaglandins and 4-series leukotrienes.[5] Conversely, DGLA can be converted to anti-inflammatory eicosanoids like prostaglandin E1.[4] Dysregulation of D5D activity has been linked to chronic inflammatory and metabolic diseases, including obesity, type 2 diabetes, and atherosclerosis.[6][7] Therefore, selective inhibition of D5D presents a promising therapeutic strategy to rebalance the eicosanoid profile, reducing pro-inflammatory mediators while increasing anti-inflammatory ones.

This compound: A Selective Delta-5-Desaturase Inhibitor

This compound, also known as Compound-326, is a small molecule inhibitor designed for high potency and selectivity for D5D. Its chemical name is 2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy) phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione.[2]

Mechanism of Action

This compound directly inhibits the enzymatic activity of D5D, thereby blocking the synthesis of arachidonic acid from DGLA. This leads to a dose-dependent decrease in the plasma and tissue levels of AA and a corresponding increase in the levels of DGLA. This shift in the AA/DGLA ratio is a key pharmacodynamic marker of this compound activity. The inhibitor shows high selectivity for D5D over other desaturases like Delta-6-Desaturase (D6D) and Delta-9-Desaturase (D9D).

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Target | Species | IC50 (nM) | Selectivity vs. D5D | Reference |

|---|---|---|---|---|

| D5D | Rat | 72 | - | |

| D5D | Human | 22 | - | |

| D6D | Rat | >10,000 | >138x | |

| D6D | Human | >10,000 | >454x | |

| D9D | Rat | No effect | - |

| D9D | Human | No effect | - | |

Table 2: Effects of this compound on Body Weight and Glucose Metabolism in Diet-Induced Obese (DIO) Mice Study Duration: 6 weeks. Doses administered orally (p.o.) once daily.

| Treatment Group | Dose (mg/kg) | Change in Body Weight (%) | Final Blood Glucose (mg/dL) | Insulin Resistance (HOMA-IR) | Reference |

|---|---|---|---|---|---|

| Vehicle | - | +25.8 | 210 | 18.2 | [1] |

| This compound | 0.1 | +24.5 | 195 | 15.5 | [1] |

| This compound | 1 | +20.1 | 180* | 12.1* | [1] |

| This compound | 10 | +10.5** | 165** | 8.5** | [1] |

*p<0.05, *p<0.01 vs. Vehicle

Table 3: Effects of this compound on Fatty Acid Composition in Blood of DIO Mice Study Duration: 6 weeks. Values are % of total fatty acids.

| Fatty Acid | Vehicle | This compound (1 mg/kg) | This compound (10 mg/kg) | Reference |

|---|---|---|---|---|

| DGLA (20:3n-6) | 1.5 | 2.8* | 4.5** | [1] |

| AA (20:4n-6) | 10.2 | 8.5* | 6.2** | [1] |

| AA/DGLA Ratio | 6.8 | 3.0** | 1.4** | [1] |

*p<0.05, *p<0.01 vs. Vehicle

Table 4: Effects of this compound on Atherosclerosis in ApoE Knockout Mice Study Duration: 15 weeks (Western Diet). Doses administered orally (p.o.) once daily.

| Treatment Group | Dose (mg/kg) | Aortic Lesion Area (% of total aorta) | Reference |

|---|---|---|---|

| Vehicle | - | 15.2 | [2] |

| This compound | 3 | 9.8* | [2] |

| This compound | 10 | 8.5** | [2] |

*p<0.05, *p<0.01 vs. Vehicle

Detailed Experimental Protocols

In Vitro Desaturase Enzyme Assays

Objective: To determine the inhibitory activity (IC50) of this compound against D5D, D6D, and D9D.

Methodology:

-

Enzyme Source: Hepatic microsomes were prepared from Sprague-Dawley rats or from human liver tissue.

-

Substrates:

-

D5D Assay: [1-14C]-dihomo-γ-linolenoyl-CoA

-

D6D Assay: [1-14C]-linoleoyl-CoA

-

D9D Assay: [1-14C]-stearoyl-CoA

-

-

Reaction Mixture: The assay was conducted in a total volume of 200 µL containing:

-

100 mM potassium phosphate buffer (pH 7.2)

-

2 mM NADH

-

0.5 mM ATP

-

0.5 mM Coenzyme A

-

5 mM MgCl2

-

10 µM radiolabeled substrate

-

50 µg of microsomal protein

-

Varying concentrations of this compound dissolved in DMSO.

-

-

Incubation: The reaction was initiated by adding the substrate and incubated for 20 minutes at 37°C.

-

Reaction Termination and Extraction: The reaction was stopped by adding 1.5 mL of a chloroform/methanol (2:1, v/v) mixture. After centrifugation, the organic phase was collected and dried under nitrogen.

-

Analysis: The dried residue was redissolved and the radiolabeled fatty acid methyl esters were separated by reverse-phase HPLC with a radiodetector.

-

Data Analysis: The percentage of inhibition at each concentration was calculated relative to the vehicle control (DMSO). IC50 values were determined using a four-parameter logistic regression model.

In Vivo Studies in Diet-Induced Obese (DIO) C57BL/6J Mice

Objective: To evaluate the effect of this compound on body weight, insulin resistance, and fatty acid profiles in a model of obesity.

References

- 1. Diffusion model-based image generation from rat brain activity | PLOS One [journals.plos.org]

- 2. PLOS One [journals.plos.org]

- 3. Volkswagen Financial Services: Angebote für Privatkunden [vwfs.de]

- 4. Application of Machine Learning Techniques to High-Dimensional Clinical Data to Forecast Postoperative Complications | PLOS One [journals.plos.org]

- 5. Faculty of Fine Arts - Concordia University [concordia.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Impact of D5D-IN-326 on Arachidonic Acid and DGLA Levels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of D5D-IN-326, a selective delta-5 desaturase (D5D) inhibitor, on the levels of arachidonic acid (AA) and dihomo-gamma-linolenic acid (DGLA). This compound, also referred to as compound-326, has emerged as a significant research tool and potential therapeutic agent due to its targeted inhibition of the conversion of DGLA to AA, a pivotal step in the polyunsaturated fatty acid (PUFA) metabolic pathway.[1][2][3] This document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the underlying biochemical pathways and experimental designs.

Core Mechanism of Action

Delta-5 desaturase is a critical enzyme in the biosynthesis of arachidonic acid from its precursor, DGLA.[1][3] By selectively inhibiting D5D, this compound effectively decreases the production of AA while causing an accumulation of the substrate, DGLA.[2][4] This modulation of the AA/DGLA ratio has profound implications for inflammatory and metabolic processes, as AA is a precursor to pro-inflammatory eicosanoids, while DGLA can be converted to anti-inflammatory eicosanoids.[3][5] this compound is an orally active inhibitor with demonstrated efficacy in both in vitro and in vivo models.[2][6]

Quantitative Effects of this compound on AA and DGLA Levels

The following tables summarize the quantitative data from key studies investigating the impact of this compound on arachidonic acid and DGLA levels in various biological contexts.

Table 1: In Vitro Inhibitory Activity of this compound

| Species | Enzyme Target | IC50 (nM) | Reference |

| Rat | Delta-5 Desaturase (D5D) | 72 | [6][7][8] |

| Human | Delta-5 Desaturase (D5D) | 22 | [6][7][8] |

| Rat | Delta-6 Desaturase (D6D) | No inhibition | [7] |

| Human | Delta-6 Desaturase (D6D) | No inhibition | [7] |

| Rat | Delta-9 Desaturase (D9D) | No effect | [3] |

Table 2: In Vivo Effects of this compound on Hepatic Fatty Acid Composition in ApoE Knockout Mice

Study Protocol 1: 15-week treatment with this compound in Western-diet fed mice.

| Treatment Group (mg/kg/day) | Change in Arachidonic Acid (AA) | Change in Dihomo-γ-linolenic Acid (DGLA) | Reduction in AA/DGLA Ratio | Reference |

| 1 | -33% | +163% | -74% | [9] |

| 3 | -28% | +284% | -81% | [9] |

Study Protocol 2: 7-week treatment with this compound in Paigen-diet fed mice (3-week pre-treatment).

| Treatment Group (mg/kg/day) | Change in Arachidonic Acid (AA) | Change in Dihomo-γ-linolenic Acid (DGLA) | Reduction in AA/DGLA Ratio | Reference |

| 0.3 | Not specified | +56% | -39% | [9] |

| 3 | -36% | +347% | -84% | [9] |

| 10 | -56% | +676% | -94% | [9] |

Table 3: In Vivo Effects of this compound on Blood Fatty Acid Levels in Diet-Induced Obese C57BL/6J Mice

Study Protocol: 6-week treatment with this compound in high-fat diet-induced obese mice.

| Treatment Group (mg/kg/day) | Observation on Blood AA Levels | Observation on Blood DGLA Levels | Effect on AA/DGLA Ratio | Reference |

| 0.1, 1, 10 | Dose-dependent decrease | Dose-dependent increase | Significant decrease | [8] |

Experimental Protocols

In Vitro Enzyme Assays for Desaturase Activities

The inhibitory activity of this compound on rat D5D, D6D, and D9D was assessed using hepatic microsomes from Sprague-Dawley rats.[3] For the human enzyme assays, similar methodologies were employed. The assays quantified the conversion of a specific substrate to its product by the respective desaturase enzyme in the presence of varying concentrations of the inhibitor. The IC50 values were then calculated to determine the potency of this compound.[8]

Animal Studies in ApoE Knockout Mice

Male ApoE knockout mice were utilized to investigate the anti-atherosclerotic effects of this compound.[9] Two different protocols were implemented:

-

Western Diet Protocol: Mice were fed a Western diet for 14 weeks, and during this period, they received daily oral administration of this compound at doses of 1 and 3 mg/kg/day.[9]

-

Paigen Diet Protocol: Mice were pre-treated with this compound for 3 weeks before being switched to a Paigen diet (containing 12.5% cholesterol and 5% sodium cholate) for an additional 7 weeks, with continued daily administration of the inhibitor at doses of 0.3, 3, and 10 mg/kg/day.[9]

At the end of the treatment periods, hepatic fatty acid composition was analyzed to determine the levels of arachidonic acid and DGLA.[9]

Animal Studies in Diet-Induced Obese C57BL/6J Mice

To evaluate the effects of this compound on metabolic parameters, a diet-induced obesity model in C57BL/6J mice was used.[6][8] Mice were fed a high-fat diet to induce obesity and then treated with this compound at doses of 0.1, 1, and 10 mg/kg orally for 6 weeks.[6] Blood samples were collected after the treatment period to measure the levels of arachidonic acid and DGLA and to calculate the AA/DGLA ratio as a pharmacodynamic marker of D5D inhibition in vivo.[8]

Visualizations

Caption: Signaling pathway of this compound action.

Caption: Workflow of in vivo this compound studies.

References

- 1. What are D5D inhibitors and how do they work? [synapse.patsnap.com]

- 2. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound |CAS:1236767-85-3 Probechem Biochemicals [probechem.com]

- 8. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | PLOS One [journals.plos.org]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

D5D-IN-326: A Technical Guide for Metabolic Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D5D-IN-326, a selective inhibitor of Delta-5-Desaturase (D5D), for its potential application in metabolic syndrome research. This document collates key quantitative data, details experimental protocols from pivotal studies, and presents critical biological pathways and workflows through structured diagrams.

Core Concepts and Mechanism of Action

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. A state of chronic low-grade inflammation is a key characteristic of obesity and metabolic syndrome.[1][2][3][4] Delta-5-desaturase (D5D), an enzyme encoded by the FADS1 gene, is a critical regulator in the biosynthesis of pro-inflammatory eicosanoids.[1][5] D5D catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA).[1][2][3][4][5] While DGLA is a precursor to anti-inflammatory molecules, AA is a substrate for the synthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][3][5]

This compound is a potent and selective, orally active small-molecule inhibitor of D5D.[1][2][6] By selectively blocking D5D, this compound aims to shift the balance from a pro-inflammatory to an anti-inflammatory state by increasing DGLA and decreasing AA levels.[1][2][3] This modulation of the DGLA/AA ratio is a key pharmacodynamic marker of the compound's activity.[1][4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Target | Species | IC₅₀ (nM) | Selectivity Notes | Reference |

| Delta-5 Desaturase (D5D) | Rat | 72 | No significant inhibition of D6D or D9D. | [1][6] |

| Delta-5 Desaturase (D5D) | Human | 22 | No significant inhibition of D6D or D9D. | [1][6] |

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obese (DIO) Mouse Model

| Parameter | Dosage (mg/kg, p.o.) | Duration | Observation | Reference |

| Body Weight | 10 | 6 weeks | Gradual decrease in body weight. | [1][6] |

| Body Weight | 0.1, 1 | 6 weeks | No significant effect on body weight. | [6] |

| Insulin Resistance | 1, 10 | 6 weeks | Lowered insulin resistance. | [1] |

| Calorie Intake | 0.1, 1, 10 | 6 weeks | No significant impact on cumulative calorie intake. | [1] |

| Energy Expenditure | Not specified | Not specified | Increased daily energy expenditure. | [1][3] |

| Blood AA/DGLA Ratio | 0.1, 1, 10 | 6 weeks | Dose-dependent decrease. | [1] |

Table 3: Effects of this compound on Gene Expression in Adipose Tissue of DIO Mice

| Gene | Dosage (mg/kg, p.o.) | Duration | Effect | Reference |

| Ccl2, Cd68, Adgre1, Il6 | 10 | 6 weeks | Significantly decreased expression. | [6] |

| Lep, Adipoq | 10 | 6 weeks | Decreased expression of these mRNAs which are typically elevated in HFD DIO mice. | [6] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of D5D in the arachidonic acid cascade and the mechanism of action for this compound.

Caption: this compound inhibits D5D, reducing pro-inflammatory AA and increasing anti-inflammatory DGLA.

Experimental Protocols

This section provides a detailed methodology for key experiments performed to characterize this compound.

In Vitro D5D Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on rat and human Delta-5 desaturase.

Methodology:

-

Enzyme Source: Microsomes from cells overexpressing either rat or human D5D are used as the enzyme source.

-

Substrate: Dihomo-γ-linolenic acid (DGLA) is used as the substrate for the D5D enzyme.

-

Incubation: The enzyme, substrate, and varying concentrations of this compound are incubated in a suitable buffer system.

-

Reaction Termination and Extraction: The reaction is stopped, and the fatty acids are extracted from the reaction mixture.

-

Analysis: The levels of the product, arachidonic acid (AA), and the remaining substrate (DGLA) are quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of D5D activity (IC₅₀) is calculated from the dose-response curve.

Diet-Induced Obese (DIO) Mouse Model for In Vivo Efficacy

Objective: To evaluate the effect of this compound on body weight, insulin resistance, and metabolic parameters in a model of obesity.

Methodology:

-

Animal Model: Male C57BL/6J mice are typically used.

-

Diet: Mice are fed a high-fat diet (HFD) for a specified period to induce obesity and insulin resistance.

-

Treatment: Obese mice are then treated with this compound (e.g., 0.1, 1, and 10 mg/kg) or vehicle control via oral gavage daily for a period of 6 weeks.

-

Monitoring: Body weight and food intake are monitored regularly throughout the study.

-

Metabolic Assessments:

-

Glucose and Insulin Tolerance Tests: To assess insulin sensitivity.

-

Blood Lipid Profile: Measurement of triglycerides and cholesterol.

-

Fatty Acid Analysis: Blood samples are collected to measure the levels of DGLA and AA to confirm in vivo D5D inhibition.

-

-

Gene Expression Analysis: At the end of the study, adipose tissue is collected for the analysis of inflammatory and metabolic gene expression by quantitative real-time PCR (qRT-PCR).

Experimental Workflow

The following diagram outlines the typical workflow for the preclinical evaluation of this compound in a diet-induced obesity model.

References

- 1. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | PLOS One [journals.plos.org]

- 2. [PDF] A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | Semantic Scholar [semanticscholar.org]

- 3. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Oral Administration of D5D-IN-326 in Diet-Induced Obese Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

D5D-IN-326 is a potent and selective inhibitor of delta-5 desaturase (D5D), an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids.[1] Specifically, D5D catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA), a precursor for pro-inflammatory eicosanoids.[1] By inhibiting D5D, this compound effectively reduces the levels of AA and its pro-inflammatory derivatives while increasing the levels of DGLA, which can be converted to anti-inflammatory eicosanoids.[1] Preclinical studies in diet-induced obese (DIO) C57BL/6J mice have demonstrated that oral administration of this compound can lead to a reduction in body weight, improved insulin sensitivity, and decreased inflammation, making it a promising therapeutic candidate for metabolic disorders.[2][3]

These application notes provide a comprehensive overview of the effects of this compound in DIO mice and detailed protocols for key in vivo experiments.

Data Presentation

The following tables summarize the quantitative effects of oral administration of this compound in diet-induced obese C57BL/6J mice.

Table 1: Effects of this compound on Body Weight and Fat Mass in DIO Mice

| Parameter | Vehicle Control | This compound (10 mg/kg/day) | Percentage Change vs. Control | Reference |

| Body Weight Change (after 6 weeks) | Gain | Significant Decrease | Data not quantified in source | [2] |

| Epididymal Fat Pad Weight | Increased in HFD | Not explicitly quantified | Not explicitly quantified | [2] |

| Subcutaneous Fat Pad Weight | Increased in HFD | Not explicitly quantified | Not explicitly quantified | [2] |

Note: While the primary study reported a significant decrease in body weight with 10 mg/kg this compound, specific quantitative values for body weight change and fat pad weights in DIO C57BL/6J mice were not provided in the available search results.

Table 2: Effects of this compound on Glucose Metabolism in DIO Mice

| Parameter | Vehicle Control | This compound (1 mg/kg/day) | This compound (10 mg/kg/day) | Reference |

| Fasting Blood Glucose | Elevated in HFD | Improved | Improved | [2] |

| Glucose Tolerance Test (AUC) | Impaired | Significantly Improved | Significantly Improved | [2] |

| Insulin Tolerance Test (AUC) | Impaired | Significantly Improved | Significantly Improved | [2] |

Table 3: Effects of this compound on Fatty Acid Profile in Blood of DIO Mice

| Parameter | Vehicle Control | This compound (10 mg/kg/day) | Percentage Change vs. Control | Reference |

| Arachidonic Acid (AA) | Baseline | Decreased | Data not quantified in source | [2] |

| Dihomo-γ-linolenic acid (DGLA) | Baseline | Increased | Data not quantified in source | [2] |

| AA/DGLA Ratio | Baseline | Decreased | Data not quantified in source | [2] |

Note: Specific quantitative data for lipid profiles (Total Cholesterol, Triglycerides, HDL, LDL) in this compound-treated DIO C57BL/6J mice were not available in the search results. The data below is from studies in ApoE knockout mice, which also model metabolic disease.

Table 4: Effects of this compound on Lipid Profile and Atherosclerosis in ApoE Knockout Mice on a Western Diet

| Parameter | Vehicle Control | This compound (3 mg/kg/day) | Percentage Change vs. Control | Reference |

| Atherosclerotic Lesion Area | Baseline | 24% reduction | -24% | [3] |

| Plasma Cholesterol | No significant change | No significant change | - | [4] |

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce an obese and insulin-resistant phenotype in C57BL/6J mice that mimics human metabolic syndrome.

Materials:

-

Male C57BL/6J mice (6 weeks of age)

-

High-Fat Diet (HFD): 60 kcal% fat (e.g., D12492, Research Diets Inc.)[5][6]

-

Control Diet: 10 kcal% fat (e.g., D12450B, Research Diets Inc.)[5][6]

-

Standard rodent housing and caging

Protocol:

-

Acclimate male C57BL/6J mice to the animal facility for at least one week upon arrival, providing standard chow and water ad libitum.

-

At 7 weeks of age, randomly assign mice to either the HFD or control diet group.

-

House mice individually or in small groups and provide the respective diets and water ad libitum for a period of 8-12 weeks.

-

Monitor body weight and food intake weekly.

-

After the induction period, mice on the HFD should exhibit significantly increased body weight and fat mass compared to the control group. At this point, they are considered diet-induced obese and are ready for drug administration studies.[5][6]

Oral Administration of this compound

Objective: To administer this compound orally to DIO mice at a specified dosage.

Materials:

-

This compound compound

-

Vehicle: 0.5% (w/v) methylcellulose in sterile water[2]

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 ml)

-

Animal scale

Protocol:

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.

-

Prepare a 0.5% methylcellulose solution by dissolving methylcellulose powder in sterile water. This may require heating and stirring. Allow the solution to cool to room temperature.

-

Suspend the calculated amount of this compound in the 0.5% methylcellulose vehicle to achieve the final desired concentration. Ensure the suspension is homogenous before each administration.

-

-

Oral Gavage Procedure:

-

Weigh each mouse to determine the precise volume of the dosing solution to be administered (typically 5-10 ml/kg body weight).

-

Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.

-

Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

-

Once the needle is properly positioned in the esophagus, slowly administer the calculated volume of the this compound suspension.

-

Carefully withdraw the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress.

-

Administer the treatment daily for the duration of the study (e.g., 6 weeks).[2]

-

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the ability of this compound to improve glucose clearance in DIO mice.

Materials:

-

DIO mice treated with this compound or vehicle

-

Glucose solution (20% w/v in sterile saline)

-

Glucometer and test strips

-

Restraining device for blood collection

Protocol:

-

Fast the mice for 6 hours prior to the test, with free access to water.[7]

-

At time 0, collect a baseline blood sample from the tail vein and measure blood glucose using a glucometer.

-

Immediately after the baseline measurement, administer a 2 g/kg body weight glucose solution via oral gavage.[8]

-

Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose levels at each time point.

-

Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for each treatment group to quantify glucose tolerance.

Insulin Tolerance Test (ITT)

Objective: To evaluate the effect of this compound on insulin sensitivity in DIO mice.

Materials:

-

DIO mice treated with this compound or vehicle

-

Human insulin solution (diluted in sterile saline, e.g., 0.75 IU/kg)[9]

-

Glucometer and test strips

-

Restraining device for blood collection

Protocol:

-

Fast the mice for 4-6 hours prior to the test, with free access to water.[9]

-

At time 0, collect a baseline blood sample from the tail vein and measure blood glucose.

-

Immediately after the baseline measurement, administer an intraperitoneal (i.p.) injection of human insulin (e.g., 0.75 IU/kg body weight).

-

Collect blood samples from the tail vein at 15, 30, 60, and 90 minutes post-insulin injection.

-

Measure blood glucose levels at each time point.

-

Plot the percentage of initial blood glucose concentration over time and calculate the Area Under the Curve (AUC) to assess insulin sensitivity.

Visualizations

Signaling Pathway of D5D Inhibition

Experimental Workflow for this compound Efficacy Testing in DIO Mice

Logical Relationship of D5D Inhibition and Metabolic Improvement

References

- 1. C57BL/6 mice fed high fat diets as models for diabetes-accelerated atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 4. UC Davis - Intravenous Glucose Tolerance Test [protocols.io]

- 5. Development of high fat diet-induced obesity and leptin resistance in C57Bl/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of high fat diet-induced obesity and leptin resistance in C57Bl/6J mice | Semantic Scholar [semanticscholar.org]

- 7. Use of Micropipette-Guided Drug Administration as an Alternative Method to Oral Gavage in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced insulin secretion and improved glucose tolerance in mice lacking CD26 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research-support.uq.edu.au [research-support.uq.edu.au]

Application Notes and Protocols for D5D-IN-326 in Atherosclerosis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

D5D-IN-326, also known as compound-326, is a potent and selective inhibitor of delta-5 desaturase (D5D), the rate-limiting enzyme in the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA).[1] This inhibition alters the balance of pro-inflammatory AA-derived eicosanoids and anti-inflammatory DGLA-derived eicosanoids, making this compound a promising therapeutic candidate for the treatment of atherosclerosis.[1][2] These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and underlying signaling pathways for the use of this compound in preclinical atherosclerosis research, primarily focusing on studies utilizing ApoE knockout (ApoE-/-) mice.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in atherosclerosis models.

Table 1: Recommended Dosage and Administration of this compound

| Parameter | Details | Reference |

| Animal Model | Apolipoprotein E knockout (ApoE-/-) mice | [1][2] |

| Dosage Range | 1 - 10 mg/kg/day | [1][2] |

| Administration Route | Oral (p.o.) | [1][2] |

| Treatment Duration | 7, 12, or 15 weeks | [1][2] |

| Vehicle | 0.5% (w/v) methylcellulose solution | [2] |

Table 2: Summary of Key Findings in ApoE-/- Mice

| Finding | Dosage | Treatment Duration | Outcome | Reference |

| Reduced Atherosclerotic Lesion Area | 3 - 10 mg/kg/day | 15 weeks | Significant inhibition of atherosclerotic lesion progression in the aorta. | [1] |

| Reduced Atherosclerotic Lesion Area (Post-Treatment) | 3 mg/kg/day | 12 weeks | 24% reduction in atherosclerotic lesion area in the aorta. | [2] |

| Reduced Atherosclerotic Lesion Area (Paigen Diet) | 3 - 10 mg/kg/day | 7 weeks | 36-38% reduction in atherosclerotic lesion area in the aorta. | [2] |

| Altered Fatty Acid Profile | 3 - 10 mg/kg/day | 15 weeks | Significantly decreased arachidonic acid (AA) levels and increased dihomo-γ-linolenic acid (DGLA) levels in the liver and blood. | [1] |

| Modulated Eicosanoid Production | 3 - 10 mg/kg/day | 15 weeks | Decreased production of AA-derived eicosanoids and increased production of DGLA-derived eicosanoids from blood cells. | [1] |

| No Effect on Plasma Lipids | 3 - 10 mg/kg/day | 15 weeks | No significant changes in plasma total cholesterol and triglyceride levels. | [1] |

Signaling Pathway

This compound exerts its anti-atherosclerotic effects by inhibiting the delta-5 desaturase (D5D) enzyme, a key player in the omega-6 polyunsaturated fatty acid (PUFA) metabolism pathway.

Caption: Signaling pathway of this compound in atherosclerosis.

Experimental Protocols

Preparation of this compound for Oral Administration

Objective: To prepare a stable and homogenous suspension of this compound for daily oral gavage in mice.

Materials:

-

This compound powder

-

0.5% (w/v) Methylcellulose (MC) solution in sterile water

-

Mortar and pestle or homogenizer

-

Weighing scale

-

Volumetric flasks and pipettes

-

Stir plate and magnetic stir bar

Protocol:

-

Calculate the total amount of this compound required for the entire study based on the number of mice, dosage, and treatment duration.

-

Weigh the appropriate amount of this compound powder.

-

Prepare the 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring continuously until fully dissolved.

-

Levigate the this compound powder with a small amount of the 0.5% MC solution in a mortar to form a smooth paste. This prevents clumping.

-

Gradually add the remaining 0.5% MC solution to the paste while continuously mixing or homogenizing to achieve the desired final concentration.

-

Stir the final suspension on a stir plate for at least 30 minutes to ensure homogeneity.

-

Store the suspension at 4°C and protect from light. Shake well before each administration.

Experimental Workflow for Atherosclerosis Study in ApoE-/- Mice

Caption: Experimental workflow for this compound atherosclerosis studies.

Quantification of Atherosclerotic Lesions in the Aorta

Objective: To quantify the area of atherosclerotic plaques in the aorta of ApoE-/- mice.

Materials:

-

Dissection tools

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA)

-

Oil Red O staining solution

-

70% Ethanol

-

Microscope with a digital camera

-

Image analysis software (e.g., ImageJ)

Protocol:

-

Euthanize the mouse and perfuse the vascular system with PBS followed by 4% PFA.

-

Carefully dissect the entire aorta from the heart to the iliac bifurcation.

-

Clean the aorta of surrounding adipose and connective tissue.

-

Cut the aorta longitudinally and pin it flat on a black wax dissection pan.

-

Rinse the aorta with 70% ethanol.

-

Stain the aorta with Oil Red O solution for 15-25 minutes to visualize lipid-rich plaques.

-

Destain with 70% ethanol until the background is clear.

-

Capture high-resolution images of the en face preparation of the aorta.

-

Use image analysis software to quantify the total aortic surface area and the Oil Red O-positive (lesion) area.

-

Express the atherosclerotic lesion area as a percentage of the total aortic surface area.

Analysis of Fatty Acid Composition in Liver and Blood

Objective: To determine the levels of DGLA and AA in liver and blood samples.

Materials:

-

Liver and blood samples

-

Chloroform/methanol (2:1, v/v)

-

BF3-methanol or other methylating agent

-

Hexane

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Internal standards

Protocol:

-

Homogenize a known weight of liver tissue.

-

Extract total lipids from the liver homogenate or a known volume of plasma/serum using the Folch method (chloroform/methanol extraction).

-